molecular formula C6H4FIO B079489 4-Fluoro-2-iodophenol CAS No. 2713-29-3

4-Fluoro-2-iodophenol

Cat. No. B079489
CAS RN: 2713-29-3
M. Wt: 238 g/mol
InChI Key: FTTVHYAABUMDNX-UHFFFAOYSA-N
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Patent
US09029487B2

Procedure details

To a stirred solution of 16.8 g (150 millimoles (mmol) of 4-fluorophenol in 300 mL of methanol at 0° C., add 22.5 g (150 mmol) of NaI and 6.00 g (150 mmol) of NaOH. To the resulting mixture add 258 mL of 5% aqueous NaOCl solution (commercial bleach) over a one hour period. Stir the resulting slurry for one more hour at 0° C. Add 90 mL of 10% aqueous Na2S2O3 solution, and acidify the resulting reaction mixture by adding dilute hydrochloric acid. Extract the resulting mixture with methylene chloride, wash the resulting organic layer with brine and dry it over anhydrous magnesium sulfate. Remove solvent, dissolve the residue in hot hexanes, and allow the resulting solution to stand in a freezer for two hours. A dark colored material oils out. Decant the solution away therefrom and allow the resulting colorless decanted solution to stand in a freezer for 18 hours. Filter off the resulting white crystals and dry them under reduced pressure to yield 18.00 g (50%) of pure 4-fluoro-2-iodophenol (P7) as a white solid.
Quantity
150 mmol
Type
reactant
Reaction Step One
Name
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
258 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[Na+].[I-:10].[OH-].[Na+].[O-]Cl.[Na+].[O-]S([O-])(=S)=O.[Na+].[Na+].Cl>CO>[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([I:10])[CH:3]=1 |f:1.2,3.4,5.6,7.8.9|

Inputs

Step One
Name
Quantity
150 mmol
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
22.5 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
258 mL
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir the resulting slurry for one more hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
Extract the resulting mixture with methylene chloride
WASH
Type
WASH
Details
wash the resulting organic layer with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry it over anhydrous magnesium sulfate
DISSOLUTION
Type
DISSOLUTION
Details
Remove solvent, dissolve the residue in hot hexanes
CUSTOM
Type
CUSTOM
Details
Decant the solution away
WAIT
Type
WAIT
Details
to stand in a freezer for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
Filter off the resulting white crystals
CUSTOM
Type
CUSTOM
Details
dry them under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.